2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and a nitrile group
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may play a role in various biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may have a wide range of potential effects .
Action Environment
It’s known that similar compounds can be sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the pyridine and nitrile groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyridine-containing heterocycles. Examples include:
- 3-(pyridin-3-yl)-1H-pyrazole
- 5-methyl-1H-pyrazole-3-carboxylic acid
- 2-(3-pyridyl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLMYCFRZACEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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